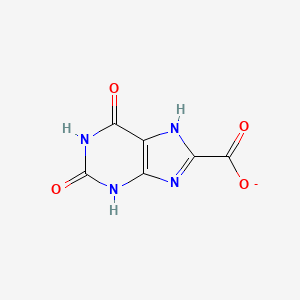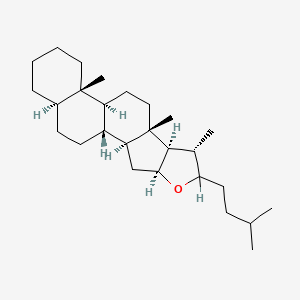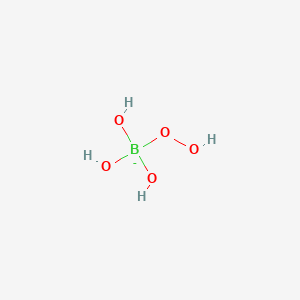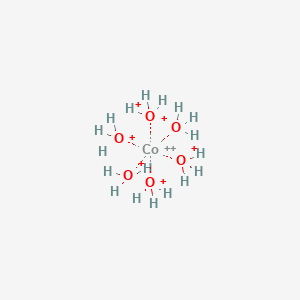
hexaaquacobalt(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaaquacobalt(2+) is a cobalt coordination entity.
Applications De Recherche Scientifique
1. Lithium-ion Battery Anode
Hexaaquacobalt(II) coordination polymers, particularly those with hexacobalt clusters and mixed bridges, demonstrate potential as anodes in lithium-ion batteries. They exhibit a high reversible capacity and stable cycling behavior, making them suitable for energy storage applications (Gong, Lou, Fang, Gao, & Hu, 2016).
2. Crystal Structure Analysis
Hexaaquacobalt(II) complexes are used to analyze crystal structures. For example, the compound hexaaquacobalt(II) bis(hypophosphite) displays a pseudo-face-centred cubic cell structure, providing insights into the geometric arrangement of molecules (Kuratieva, Naumova, & Naumov, 2002).
3. Nucleic Acid Structure Determination
In bioinorganic chemistry, hexaaquacobalt(II) complexes are used in NMR spectroscopy for determining the structure of nucleic acids. They are particularly useful for identifying magnesium binding sites in these biomolecules (Rowińska-Żyrek, Skilandat, & Sigel, 2013).
4. Material Characterization
Hexaaquacobalt(II) complexes contribute to the growth and characterization of semiorganic crystals, aiding in the understanding of their lattice parameters and functional groups. This research is vital in materials science for the development of new materials with specific optical and mechanical properties (Muthu, Bhagavannarayana, Mahadevan, & Meenakshisundaram, 2013).
5. Supramolecular Chemistry
In supramolecular chemistry, hexaaquacobalt(II) is used for the assembly of frameworks exhibiting interesting properties such as slow magnetic relaxation and high proton conduction. These characteristics are significant for the development of materials with potential applications in magnetic and electrical fields (Shao, Zhou, Yang, Yue, Ming, Wei, & Tian, 2022).
Propriétés
Nom du produit |
hexaaquacobalt(II) |
|---|---|
Formule moléculaire |
CoH18O6+8 |
Poids moléculaire |
173.07 g/mol |
Nom IUPAC |
hexaoxidanium;cobalt(2+) |
InChI |
InChI=1S/Co.6H2O/h;6*1H2/q+2;;;;;;/p+6 |
Clé InChI |
NABPGEXIIPDAIN-UHFFFAOYSA-T |
SMILES canonique |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Co+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide](/img/structure/B1241593.png)
![[(6Z,10E)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1241595.png)
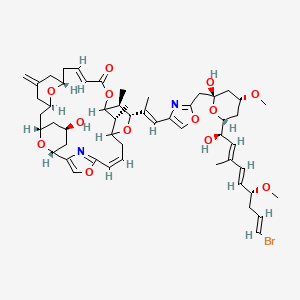

![(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241602.png)

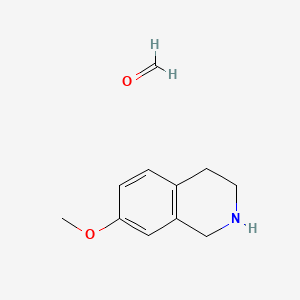
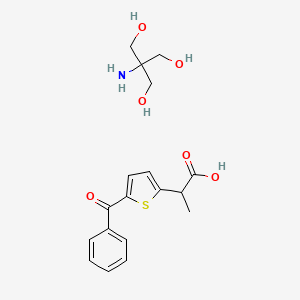
![acetic acid [2-[(3R,5R,10S,13S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ester](/img/structure/B1241610.png)

